CYP2A6 Binding Affinity of 2-Aminoimidazo[1,2-a]pyridin-6-ol vs. In‑Class Heterocycles
2‑Aminoimidazo[1,2‑a]pyridin‑6‑ol displays measurable, low‑micromolar binding affinity for human CYP2A6 (Kd = 4.5 µM) [1]. In contrast, the vast majority of imidazo[1,2‑a]pyridine derivatives lack publicly reported CYP2A6 interaction data, making this one of the few compounds in the class with a defined CYP binding fingerprint. This Kd value positions the compound in the range where CYP2A6‑mediated metabolism or inhibition can be relevant in early ADME screening, while many simple 2‑aryl imidazopyridines show no detectable CYP2A6 binding up to 10 µM [2].
| Evidence Dimension | CYP2A6 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 4.5 µM (4,500 nM) for human CYP2A6 |
| Comparator Or Baseline | Typical 2‑aryl imidazo[1,2‑a]pyridines: no detectable CYP2A6 binding up to 10 µM (class‑level observation) |
| Quantified Difference | Target compound shows measurable affinity; comparators generally show no binding in the same concentration range |
| Conditions | Type‑I difference spectroscopy (absorbance shift 379→387 nm); enzyme source: human CYP2A6 (unknown origin); BindingDB assay |
Why This Matters
A defined CYP2A6 Kd allows teams to anticipate potential metabolic liabilities or to deliberately exploit CYP2A6 interactions during lead optimization, whereas most in‑class analogs lack any CYP annotation.
- [1] BindingDB. BDBM50101991: 2‑Aminoimidazo[1,2‑a]pyridin‑6‑ol – CYP2A6 Affinity Data (Kd = 4.5 µM). University of Kansas / ChEMBL curated. View Source
- [2] ChEMBL Database. CYP2A6 Inhibition Screening Panel. EMBL-EBI. Accessed 2026-05-13. View Source
